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Compound of Interest

Compound Name: m-PEG11-NHS ester

Cat. No.: B1193046 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: m-PEG11-NHS ester is a monodisperse polyethylene glycol (PEG) linker

containing a methoxy-terminated PEG chain of 11 ethylene glycol units and an N-

hydroxysuccinimide (NHS) ester reactive group.[1] The NHS ester facilitates covalent

conjugation to primary amines (-NH2) on proteins, peptides, antibodies, or other molecules,

forming a stable and irreversible amide bond.[2][3] The hydrophilic PEG spacer enhances the

solubility and stability of the conjugated molecule in aqueous media, reduces immunogenicity,

and improves pharmacokinetic profiles, making it a valuable tool in various drug delivery

applications.

Key Applications in Drug Delivery
The primary function of m-PEG11-NHS ester is PEGylation, a process that modifies the

properties of therapeutic molecules and delivery vehicles.

Protein and Peptide PEGylation: Covalent attachment of m-PEG11-NHS ester to proteins or

peptides can enhance their therapeutic efficacy. This modification increases the

hydrodynamic size, which can prolong circulation half-life by reducing renal clearance and

protecting the molecule from proteolytic degradation.

Antibody-Drug Conjugate (ADC) Linkers: In the construction of ADCs, PEG linkers are used

to connect a potent cytotoxic drug to a monoclonal antibody. The m-PEG11-NHS ester can

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1193046?utm_src=pdf-interest
https://www.benchchem.com/product/b1193046?utm_src=pdf-body
https://dcchemicals.com/coa/COA_DC35542.html
https://broadpharm.com/product-categories/Amine-Reactive-Linkers/peg-nhs-ester
https://precisepeg.com/collections/peg-nhs-ester
https://www.benchchem.com/product/b1193046?utm_src=pdf-body
https://www.benchchem.com/product/b1193046?utm_src=pdf-body
https://www.benchchem.com/product/b1193046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


be incorporated into non-cleavable linkers, contributing to the overall stability and solubility of

the ADC in circulation.

Nanoparticle Surface Modification: The surfaces of nanoparticles, such as liposomes or

polymeric nanoparticles, can be functionalized with m-PEG11-NHS ester. This PEGylation

creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization),

thereby preventing rapid clearance by the reticuloendothelial system (RES) and extending

circulation time. It also provides a reactive handle for conjugating targeting ligands.

PROTAC Development: m-PEG11-NHS ester serves as a PEG-based linker for the

synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional

molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's

degradation. The PEG linker connects the target-binding and ligase-binding moieties.

Logical Relationship of m-PEG11-NHS Ester
Functionality
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Caption: Functional components of m-PEG11-NHS ester and their effects.

Physicochemical and Reaction Data
Quantitative data for reactions using m-PEG11-NHS ester are summarized below. These

parameters serve as a starting point and may require optimization for specific applications.
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Table 1: Physicochemical Properties of m-PEG11-NHS Ester

Property Value Reference

Molecular Formula C₂₈H₅₁NO₁₅

Molecular Weight ~641.7 g/mol

Appearance White solid or viscous liquid

Purity ≥98%

| Storage | -20°C with desiccant, protected from moisture and light | |

Table 2: Recommended Reaction Parameters for Amine Conjugation
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Parameter
Recommended
Value

Notes Reference

Reaction Buffer
Amine-free buffer
(e.g., PBS)

Buffers with
primary amines like
Tris or glycine will
compete with the
reaction.

pH 7.0 - 9.0

Optimal reactivity is

typically between pH

7.2 and 8.5.

Hydrolysis of the NHS

ester increases at

higher pH.

Molar Excess

10- to 50-fold molar

excess of PEG

reagent over amine-

containing molecule

For dilute protein

solutions (<1 mg/mL),

a higher molar excess

(40-80 fold) may be

needed.

Solvent

Dissolve reagent in

anhydrous DMSO or

DMF before adding to

aqueous buffer

Final concentration of

organic solvent in the

reaction should

typically be <10%.

Reaction Time 30 - 60 minutes At room temperature.

Reaction Temperature
Room Temperature or

4°C

Reaction can be

incubated for 2 hours

at 4°C.

| Quenching | Add amine-containing buffer (e.g., Tris, glycine) | To stop the reaction by

consuming unreacted NHS ester. | |

Experimental Protocols
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Protocol 1: General PEGylation of a Protein (e.g.,
Antibody)
This protocol describes the conjugation of m-PEG11-NHS ester to primary amines (e.g., lysine

residues) on a protein.

Workflow for Protein PEGylation
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1. Preparation

Dissolve Protein in
Amine-Free Buffer (PBS, pH 7.2-8.0)

Dissolve m-PEG11-NHS Ester
in DMSO/DMF (10 mM)

2. Reaction

Add PEG solution to Protein
(e.g., 20-fold molar excess)

Incubate:
30-60 min at RT or

2 hrs at 4°C

3. Purification

Remove excess PEG reagent via
Dialysis or Size Exclusion
Chromatography (SEC)

4. Analysis

Characterize Conjugate:
SDS-PAGE, LC-MS, HPLC

Click to download full resolution via product page

Caption: Step-by-step workflow for protein conjugation with m-PEG11-NHS ester.
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A. Materials Required:

Protein Sample: Dissolved in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH

7.2-8.0).

m-PEG11-NHS Ester: Stored at -20°C with desiccant.

Anhydrous Solvent: Dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5.

Purification System: Desalting columns (e.g., Zeba™ Spin) or dialysis cassettes (e.g., Slide-

A-Lyzer™).

B. Procedure:

Preparation:

Allow the vial of m-PEG11-NHS ester to equilibrate to room temperature before opening

to prevent moisture condensation.

Prepare the protein solution at a concentration of 1-10 mg/mL in cold PBS buffer.

Immediately before use, prepare a 10 mM stock solution of m-PEG11-NHS ester by

dissolving it in anhydrous DMSO or DMF. Do not store the stock solution.

Calculation:

Determine the moles of protein in your solution.

Calculate the volume of the 10 mM PEG stock solution needed to achieve the desired

molar excess (e.g., 20-fold).

Example: For 1 mL of a 5 mg/mL IgG solution (MW ~150,000 g/mol ):

Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

Moles of PEG needed (20x) = 20 * 3.33 x 10⁻⁸ mol = 6.67 x 10⁻⁷ mol
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Volume of 10 mM PEG stock = (6.67 x 10⁻⁷ mol) / (0.01 mol/L) = 6.67 x 10⁻⁵ L = 66.7

µL

Conjugation Reaction:

Add the calculated volume of the m-PEG11-NHS ester stock solution to the protein

solution while gently vortexing. Ensure the final volume of organic solvent does not exceed

10% of the total reaction volume.

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice/at 4°C.

Purification:

Remove unreacted m-PEG11-NHS ester and byproducts (NHS) from the PEGylated

protein using a desalting column or dialysis against PBS. Follow the manufacturer's

instructions for the chosen purification method.

Storage:

Store the purified PEGylated protein under conditions optimal for the unmodified protein.

Protocol 2: Surface Functionalization of Amine-Coated
Nanoparticles
This protocol outlines the modification of nanoparticles (NPs) that have primary amines on their

surface.

A. Materials Required:

Amine-functionalized Nanoparticles: Suspended in an amine-free buffer (e.g., 100 mM

sodium bicarbonate, pH 8.5).

m-PEG11-NHS Ester

Anhydrous Solvent (DMSO or DMF)

Purification System: Centrifugation, tangential flow filtration, or size exclusion

chromatography appropriate for the nanoparticle size.
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B. Procedure:

Preparation:

Prepare a suspension of the amine-coated nanoparticles in the reaction buffer.

Prepare a fresh stock solution of m-PEG11-NHS ester in DMSO or DMF as described in

Protocol 1.

Conjugation Reaction:

Add a 10- to 50-fold molar excess of the m-PEG11-NHS ester solution to the nanoparticle

suspension with stirring. The optimal ratio should be determined empirically.

Allow the mixture to react for 30-60 minutes at room temperature.

Purification:

Separate the functionalized nanoparticles from excess reagent. For larger NPs, this can

be achieved by repeated cycles of centrifugation and resuspension in fresh buffer.

For smaller NPs, size exclusion chromatography or dialysis may be more appropriate.

Analysis:

Confirm successful PEGylation by measuring the change in nanoparticle size and surface

charge (zeta potential) using Dynamic Light Scattering (DLS).

Characterization Methods
After conjugation, it is critical to characterize the product to determine the degree of PEGylation

and confirm purity.

Conceptual Workflow for ADC Creation & Targeting
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Caption: The role of the PEG-linker in the creation and action of an Antibody-Drug Conjugate.
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Table 3: Common Methods for Characterizing PEGylated Molecules

Technique Purpose Reference

SDS-PAGE

To visualize the increase in
molecular weight after
PEGylation. The
PEGylated protein will
migrate slower than the
unconjugated protein.

-

HPLC (SEC, RP, IEX)

To determine purity,

aggregation, and

heterogeneity (distribution of

PEG chains per molecule).

Mass Spectrometry (LC-MS)

To confirm the covalent

attachment of PEG, determine

the average molecular weight,

and identify the number of

attached PEG moieties

(degree of PEGylation).

Dynamic Light Scattering

(DLS)

To measure the increase in

hydrodynamic diameter and

changes in surface charge

(zeta potential), which

indicates successful surface

modification and enhanced

stability.

ELISA / Colorimetric Assays

To quantify the concentration

of PEGylated molecules in

biological samples for

pharmacokinetic studies.

| NMR Spectroscopy | For detailed structural characterization of the conjugate. | |

Troubleshooting
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Table 4: Common Issues and Solutions in PEGylation Reactions

Issue Potential Cause Recommended Solution

Low Conjugation Efficiency

- pH of reaction buffer is
too low.- Reagent was
hydrolyzed due to
moisture.- Competing
amines in the buffer (e.g.,
Tris).- Insufficient molar
excess of PEG reagent.

- Increase buffer pH to 8.0-
8.5.- Ensure reagent is
brought to room
temperature before
opening; use fresh
anhydrous solvent.-
Perform buffer exchange
into an amine-free buffer
like PBS.- Increase the
molar ratio of m-PEG11-
NHS ester to the target
molecule.

Protein

Aggregation/Precipitation

- High concentration of organic

solvent.- Protein is not stable

under the reaction conditions.

- Ensure the final

concentration of DMSO/DMF is

less than 10%.- Lower the

reaction temperature to 4°C.-

Screen different amine-free

buffers for optimal protein

stability.

| High Polydispersity (Heterogeneity) | - Too many reactive sites on the protein.- Reaction time

is too long or molar excess is too high. | - This is inherent to reactions targeting lysines. For

more homogeneity, site-selective conjugation methods may be required.- Reduce reaction time

and/or the molar excess of the PEG reagent. |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193046#drug-delivery-applications-of-m-peg11-nhs-
ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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